

Spectral Data Analysis of 4-Amino-3-methoxybenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2486-69-3

Cat. No.: B104335

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Introduction

4-Amino-3-methoxybenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. A thorough understanding of its spectral characteristics is fundamental for its identification, purity assessment, and the elucidation of its role in chemical reactions. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Amino-3-methoxybenzoic acid. The data presented herein is a combination of predicted values based on established spectroscopic principles and data from structurally analogous compounds, in the absence of readily available, comprehensive experimental spectra in peer-reviewed literature.

Chemical Structure

Figure 1. The chemical structure of 4-Amino-3-methoxybenzoic acid.

Molecular Formula: C₈H₉NO₃ Molecular Weight: 167.16 g/mol CAS Number: **2486-69-3**

Predicted Spectral Data

The following tables summarize the predicted spectral data for 4-Amino-3-methoxybenzoic acid. These predictions are derived from the analysis of substituent effects on the benzene

ring, drawing comparisons with structurally related molecules such as vanillic acid and aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data for 4-Amino-3-methoxybenzoic acid

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.5 - 7.6	d	1H	H-6
~7.4	dd	1H	H-2
~6.8	d	1H	H-5
~3.9	s	3H	-OCH ₃
~4.0 - 5.0 (broad)	s	2H	-NH ₂
~12.0 - 13.0 (broad)	s	1H	-COOH

Table 2: Predicted ^{13}C NMR Spectral Data for 4-Amino-3-methoxybenzoic acid

Chemical Shift (δ) ppm	Assignment
~168	C=O
~150	C-3
~148	C-4
~124	C-1
~123	C-6
~115	C-5
~112	C-2
~56	-OCH ₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 4-Amino-3-methoxybenzoic acid

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	O-H stretch (Carboxylic acid), N-H stretch (Amine)
3000 - 2850	Medium	C-H stretch (Aromatic and -OCH ₃)
~1680	Strong	C=O stretch (Carboxylic acid)
~1620	Medium	N-H bend (Amine)
~1590, ~1500	Medium to Strong	C=C stretch (Aromatic ring)
~1250	Strong	C-O stretch (Aryl ether)
~1200	Medium	C-N stretch (Aryl amine)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for 4-Amino-3-methoxybenzoic acid

m/z	Interpretation
167	[M] ⁺ (Molecular Ion)
150	[M - NH ₃] ⁺
122	[M - COOH] ⁺
107	[M - COOH - CH ₃] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for solid aromatic compounds like 4-Amino-3-methoxybenzoic acid.

NMR Spectroscopy

- Sample Preparation:

- Weigh approximately 10-20 mg of 4-Amino-3-methoxybenzoic acid.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

- ¹H NMR Acquisition:
 - Spectrometer: A 400 MHz or higher field NMR spectrometer.
 - Pulse Program: Standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).
 - Number of Scans: 16 to 64, depending on sample concentration.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: Typically -2 to 12 ppm.
 - Temperature: 298 K.
- ¹³C NMR Acquisition:
 - Spectrometer: A 100 MHz or higher field NMR spectrometer.
 - Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., ' zgpg30' on Bruker instruments).
 - Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: Typically 0 to 220 ppm.
 - Temperature: 298 K.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly dry both the 4-Amino-3-methoxybenzoic acid sample and potassium bromide (KBr) powder in an oven to remove any moisture.
 - In an agate mortar and pestle, grind 1-2 mg of the sample into a very fine powder.
 - Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample.
 - Transfer the mixture to a pellet press die.
 - Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
- FTIR Analysis:
 - Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
 - Mode: Transmission.
 - Scan Range: 4000 to 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16 to 32.
 - Acquire a background spectrum of the empty sample compartment before analyzing the sample pellet.

Mass Spectrometry (MS)

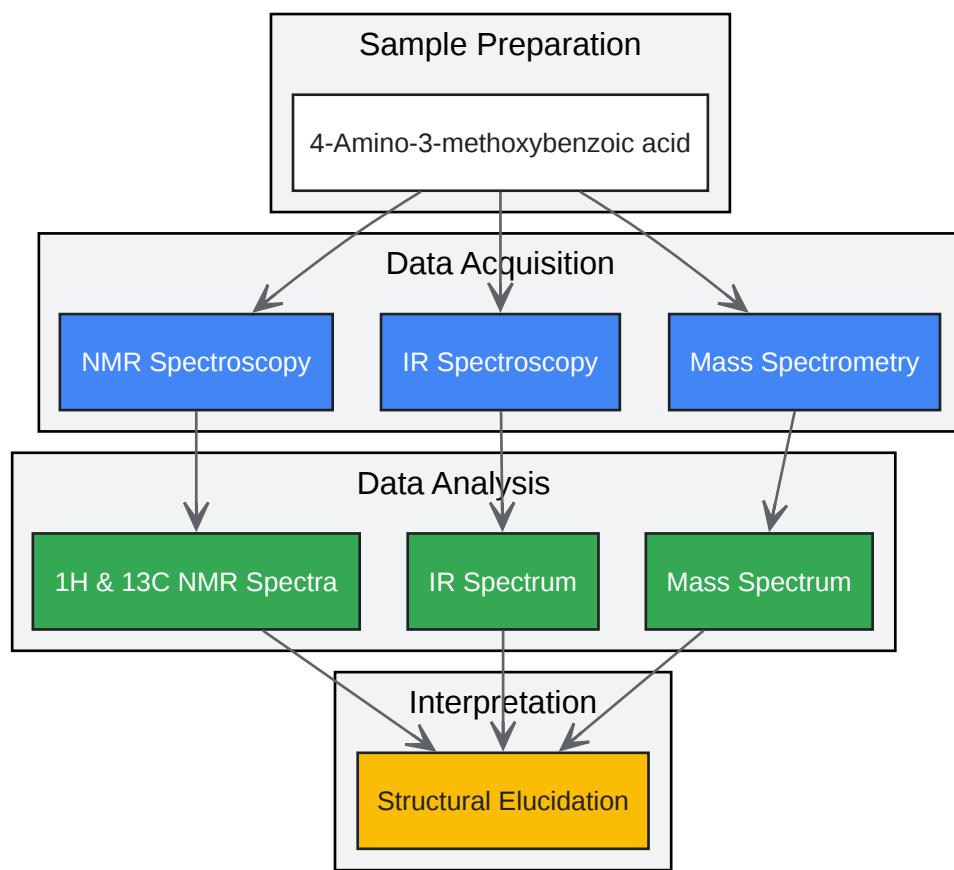
- Sample Preparation:
 - Prepare a dilute solution of 4-Amino-3-methoxybenzoic acid (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

- Mass Analysis:

- Mass Spectrometer: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
- Ionization Mode: Positive ion mode is typically used for this class of compounds.
- Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 50-300).
- Fragmentation Analysis (MS/MS): If further structural information is required, the molecular ion (m/z 167) can be isolated and subjected to collision-induced dissociation (CID) to observe the characteristic fragment ions.

Data Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of a chemical compound.



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Caption: General workflow for spectral data acquisition and analysis.

This guide serves as a foundational resource for the spectral analysis of 4-Amino-3-methoxybenzoic acid. Researchers are encouraged to perform their own experimental validation of the predicted data presented herein.

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